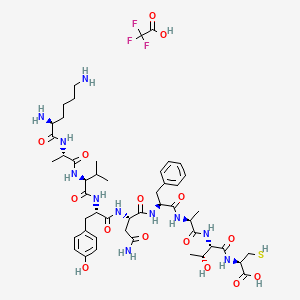
GP(33-41) (Tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GP(33-41) (TFA) is a peptide consisting of nine amino acid residues. It represents the optimal sequence of the GP1 epitope of the lymphocytic choriomeningitis virus. This compound is known for its ability to upregulate H-2D b molecules on the surface of RMA-S (Db Kb) cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
GP(33-41) (TFA) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups .
Industrial Production Methods
In industrial settings, the synthesis of GP(33-41) (TFA) follows similar principles as laboratory-scale SPPS but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
GP(33-41) (TFA) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues .
Common Reagents and Conditions
Peptide Bond Formation: Protected amino acids, coupling reagents (e.g., HBTU, DIC), and bases (e.g., DIPEA).
Cleavage from Resin: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed
The primary product of these reactions is the peptide GP(33-41) (TFA) itself. Side products may include truncated peptides or peptides with incomplete deprotection .
Scientific Research Applications
GP(33-41) (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in immune responses, particularly in the context of T cell activation.
Medicine: Explored for its potential in vaccine development and as a therapeutic agent for viral infections.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis
Mechanism of Action
GP(33-41) (TFA) exerts its effects by interacting with T cell receptors (TCR) and peptide-major histocompatibility complex (pMHC) antigens. This interaction can lead to varying degrees of T cell activation or antagonism. The peptide is recognized by the P14 TCR in the context of H-2D b, leading to the upregulation of H-2D b molecules on the cell surface .
Comparison with Similar Compounds
Similar Compounds
GP(276-286): Another peptide derived from the lymphocytic choriomeningitis virus, recognized by TCR in the context of H-2D b.
GP(92-101): A peptide from the same virus, involved in immune responses.
Uniqueness
GP(33-41) (TFA) is unique due to its optimal sequence for upregulating H-2D b molecules and its specific recognition by the P14 TCR. This makes it a valuable tool for studying T cell activation and immune responses .
Properties
Molecular Formula |
C48H70F3N11O15S |
|---|---|
Molecular Weight |
1130.2 g/mol |
IUPAC Name |
(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H69N11O13S.C2HF3O2/c1-23(2)36(56-38(61)24(3)50-40(63)30(48)13-9-10-18-47)44(67)54-32(20-28-14-16-29(59)17-15-28)42(65)53-33(21-35(49)60)43(66)52-31(19-27-11-7-6-8-12-27)41(64)51-25(4)39(62)57-37(26(5)58)45(68)55-34(22-71)46(69)70;3-2(4,5)1(6)7/h6-8,11-12,14-17,23-26,30-34,36-37,58-59,71H,9-10,13,18-22,47-48H2,1-5H3,(H2,49,60)(H,50,63)(H,51,64)(H,52,66)(H,53,65)(H,54,67)(H,55,68)(H,56,61)(H,57,62)(H,69,70);(H,6,7)/t24-,25-,26+,30-,31-,32-,33-,34-,36-,37-;/m0./s1 |
InChI Key |
QUQJHVQXOWYNHF-JCTXGVSPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine](/img/structure/B10830216.png)
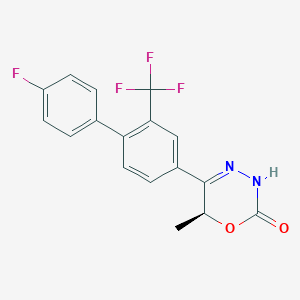
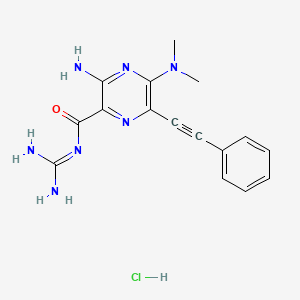
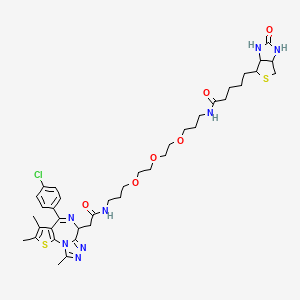
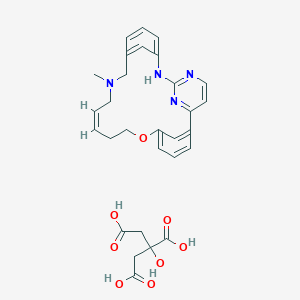
![N-(6-(Piperidin-1-ylmethyl)-1-propyl-1H-benzo[d]imidazol-2-yl)isophthalamide](/img/structure/B10830264.png)
![4,9-Bis{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-2,7-Bis[3-(Morpholin-4-Yl)propyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2h,7h)-Tetrone](/img/structure/B10830269.png)
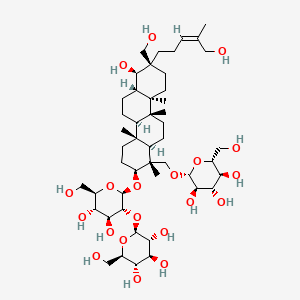
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane](/img/structure/B10830273.png)
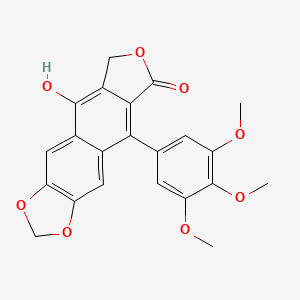
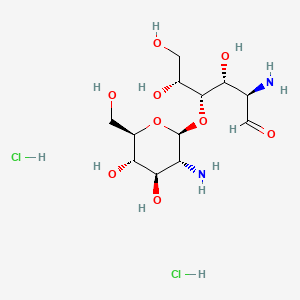
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate](/img/structure/B10830293.png)
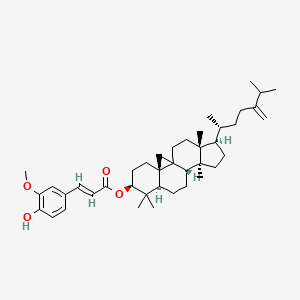
![(4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B10830301.png)
